molecular formula C5H7F6N B2578137 Methyl bis(2,2,2-trifluoroethyl)amine CAS No. 111016-65-0

Methyl bis(2,2,2-trifluoroethyl)amine

Cat. No.: B2578137
CAS No.: 111016-65-0
M. Wt: 195.108
InChI Key: OPFHEHLPNFMXRV-UHFFFAOYSA-N
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Description

Methyl bis(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C5H8F6N. It is characterized by the presence of two trifluoroethyl groups attached to a central nitrogen atom, along with a methyl group. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bis(2,2,2-trifluoroethyl)amine can be synthesized through a multi-step process. One common method involves the reaction of 2,2,2-trifluoroethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl bis(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl bis(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl bis(2,2,2-trifluoroethyl)amine exerts its effects is largely dependent on its chemical structure. The presence of trifluoroethyl groups enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl bis(2,2,2-trifluoroethyl)amine is unique due to the combination of its trifluoroethyl and methyl groups, which confer distinct chemical properties. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F6N/c1-12(2-4(6,7)8)3-5(9,10)11/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFHEHLPNFMXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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